Dirhodium tetraacetate
Overview
Description
Dirhodium tetraacetate, also known as this compound, is a useful research compound. Its molecular formula is C8H12O8Rh2 and its molecular weight is 441.99 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 156310. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organometallic Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Dirhodium tetraacetate, also known as Rhodium(II) acetate dimer, primarily targets proteins and DNA. It has been found to extensively react with the model protein bovine pancreatic ribonuclease (RNase A) . The compound binds to the protein via coordination of the imidazole ring of a Histidine (His) side chain . Additionally, this compound has been shown to bind to B-DNA double helical structures .
Mode of Action
The interaction of this compound with its targets involves the coordination of the imidazole ring of a His side chain to one of its axial sites . This binding occurs while the dirhodium center and the acetato ligands remain unmodified . The compound extensively reacts with RNase A, indicating a strong interaction with this protein .
Biochemical Pathways
It’s known that the compound can break up the direct rh(ii)–rh(ii) bond and its carboxylate framework in the presence of glutathione, an antioxidant present in cells . This reaction could potentially affect various biochemical pathways, including those involving glutathione.
Result of Action
The binding of this compound to proteins and DNA can result in various molecular and cellular effects. For instance, the binding to RNase A could potentially affect the protein’s function . Additionally, the compound’s interaction with DNA could influence DNA structure and function . These interactions could potentially contribute to the compound’s cytotoxic activity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of glutathione can lead to the breakdown of the compound’s Rh(II)–Rh(II) bond and carboxylate framework
Biochemical Analysis
Biochemical Properties
Dirhodium tetraacetate extensively reacts with proteins such as bovine pancreatic ribonuclease (RNase A) . The metal compound binds the protein via coordination of the imidazole ring of a His side chain to one of its axial sites, while the dirhodium center and the acetato ligands remain unmodified . This interaction provides valuable information for the design of artificial dirhodium-containing metalloenzymes .
Cellular Effects
This compound exhibits an appreciable carcinostatic activity, though lower than cisplatin .
Molecular Mechanism
The structure of the dirhodium/DNA adduct reveals a dimetallic center binding to an adenine via axial coordination . This interaction with DNA could play a crucial role in the antitumor properties of this compound .
Properties
CAS No. |
15956-28-2 |
---|---|
Molecular Formula |
C8H12O8Rh2 |
Molecular Weight |
441.99 g/mol |
IUPAC Name |
rhodium(2+);tetraacetate |
InChI |
InChI=1S/4C2H4O2.2Rh/c4*1-2(3)4;;/h4*1H3,(H,3,4);;/q;;;;2*+2/p-4 |
InChI Key |
SYBXSZMNKDOUCA-UHFFFAOYSA-J |
SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Rh+2].[Rh+2] |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Rh+2].[Rh+2] |
Key on ui other cas no. |
42204-14-8 15956-28-2 |
physical_description |
Green powder; Insoluble in water; [Alfa Aesar MSDS] |
Pictograms |
Irritant; Health Hazard |
Synonyms |
Tetrakis(μ-acetato)di-rhodium (Rh-Rh); Tetrakis[μ-(acetato-O:O’)]di-Rhodium(Rh-Rh); Bis(Rhodium diacetate); Dirhodium Tetraacetate; Dirhodium(II)tetraacetate; NSC 156310; Rhodium Acetate; Rhodium Diacetate Dimer; Rhodium(II) Acetate; Tetraacetatodir |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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